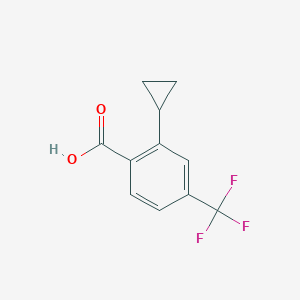

2-Cyclopropyl-4-(trifluoromethyl)benzoic acid

Übersicht

Beschreibung

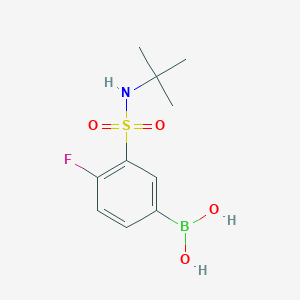

2-Cyclopropyl-4-(trifluoromethyl)benzoic acid is a chemical compound with the molecular formula C11H9F3O2 . It has a molecular weight of 230.19 . This compound is typically found in the form of a powder .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9F3O2/c12-11(13,14)9-5-7(6-1-2-6)3-4-8(9)10(15)16/h3-6H,1-2H2,(H,15,16) . This code provides a specific description of the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen

Catalytic Trifluoromethylation

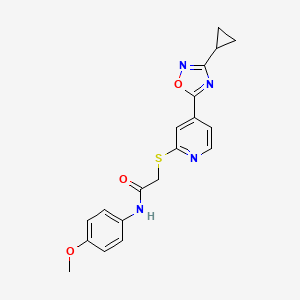

Catalytic trifluoromethylation of aryl- and vinylboronic acids by 2-cyclopropyl-1-(trifluoromethyl)benzo[b]thiophenium triflate showcases a novel application in organic synthesis. This reaction is facilitated by CuOAc and 2,4,6-collidine in ethyl acetate, offering good to high yields under mild conditions at room temperature. Such transformations are pivotal in constructing trifluoromethylated molecules, which are increasingly sought after in pharmaceuticals and agrochemicals due to their unique physicochemical properties (Arimori & Shibata, 2015).

Synthesis of Cyclopropanes

The development of cyclopropanes from gem-dialkyl groups through double C-H activation represents an innovative strategy in the field of medicinal chemistry. This method allows for the synthesis of complex cyclopropane-containing structures, which are prevalent in bioactive molecules. The technique is particularly useful for creating diverse arylcyclopropanes, including bicyclo[3.1.0] systems, and has been applied in the synthesis of lemborexant, an anti-insomnia drug (Clemenceau et al., 2020).

Mercury(II)-Mediated Synthesis of Gabosines

The mercury(II)-mediated opening of 4,5-cyclopropanated pyranosides is a key step in the stereoselective synthesis of gabosines, a class of carba-sugar enones. This method highlights the utility of cyclopropyl derivatives in constructing complex sugar analogues with potential biological applications (Corsaro et al., 2006).

Polyfluorinated Quinolin-2-ones Synthesis

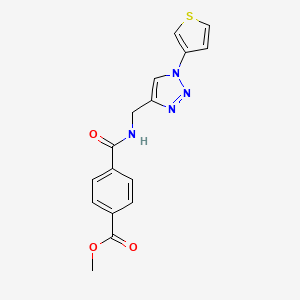

The superacidic activation of N-(polyfluorophenyl)cinnamamides leads to the synthesis of polyfluorinated 4-phenyl-3,4-dihydroquinolin-2-ones and quinolin-2-ones. These compounds, featuring a polyfluorinated benzene moiety, are important for developing novel therapeutic agents due to their unique structural and electronic properties (Safina et al., 2009).

Triflic Acid Promoted Synthesis

The use of triflic acid (CF3SO3H) for the cyclization of 2-styrylbiaryls demonstrates a powerful method for synthesizing polycyclic aromatic compounds, including functionalized derivatives. This approach is significant for the development of new materials and pharmaceutical compounds, showcasing the versatility of reactions involving 2-cyclopropyl-4-(trifluoromethyl)benzoic acid and its derivatives (Li et al., 2009).

Safety and Hazards

The safety data sheet for 2-Cyclopropyl-4-(trifluoromethyl)benzoic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

2-cyclopropyl-4-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O2/c12-11(13,14)7-3-4-8(10(15)16)9(5-7)6-1-2-6/h3-6H,1-2H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJMGUQUJFDRWBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=CC(=C2)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Hydroxy-5-[(4-methylphenyl)amino]-1,2-thiazole-4-carbonitrile](/img/structure/B2727826.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(thiophen-2-yl)methanone](/img/structure/B2727830.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B2727833.png)

![3-[(2-methoxyphenyl)methyl]-7-(piperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2727836.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2727838.png)

![6-Cyclopropyl-2-[1-(3-methylbutanoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2727846.png)